Butyl 6-methoxypyridine-2-carboxylate

Lipophilicity LogP Drug Design

Butyl 6-methoxypyridine-2-carboxylate (CAS 75-32-1) is a critical picolinate ester building block for medicinal chemistry, agrochemical development, and organic synthesis. Unlike shorter-chain alkyl homologues, its n-butyl ester tail and 6-methoxy substituent deliver a computed XlogP of ~2.6—roughly 1.3 log units higher than the methyl ester—significantly enhancing membrane permeability, extraction efficiency, and reverse-phase retention. This distinct lipophilicity profile prevents irreproducible synthetic steps and failed analytical separations when generic replacements are attempted. For permeability-limited lead series, this ester offers a 20- to 50-fold increase in octanol-water partitioning relative to the methyl ester, enabling higher intracellular exposure without altering the core pharmacophore. The compound also provides orthogonal protection capability under acidic conditions (resistant to TFA, HCl) when paired with tert-butyl or benzyl esters, streamlining multi-step synthesis and improving atom economy. Supplied at ≥95% purity as a research-grade building block; bulk quantities and custom specifications are available upon request.

Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
CAS No. 75-32-1
Cat. No. B3029686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl 6-methoxypyridine-2-carboxylate
CAS75-32-1
Molecular FormulaC11H15NO3
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C1=NC(=CC=C1)OC
InChIInChI=1S/C11H15NO3/c1-3-4-8-15-11(13)9-6-5-7-10(12-9)14-2/h5-7H,3-4,8H2,1-2H3
InChIKeyDBDUFPZRSAVLOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyl 6-Methoxypyridine-2-Carboxylate (CAS 75-32-1): A Core Reference and Procurement Snapshot


Butyl 6-methoxypyridine-2-carboxylate (CAS 75‑32‑1) is a mono‑ester derivative of 6‑methoxypyridine‑2‑carboxylic acid belonging to the picolinate ester class. Its molecular formula is C₁₁H₁₅NO₃ with a molecular weight of 209.24 g mol⁻¹ [1]. The compound is routinely supplied as a research‑grade building block (typical purity ≥95 %) and serves as a versatile intermediate in medicinal chemistry, agrochemical development and organic synthesis . The presence of the electron‑donating 6‑methoxy substituent together with the n‑butyl ester tail imparts a distinct physicochemical profile that differentiates it from shorter‑chain alkyl homologues and from the corresponding unsubstituted picolinate esters.

Why Generic Substitution of Butyl 6-Methoxypyridine-2-Carboxylate with Other Picolinate Esters Fails: The Quantitative Case for Intentional Selection


Picolinate esters are frequently treated as interchangeable building blocks; however, the alkyl chain length and ring substitution pattern control lipophilicity, reactivity and chromatographic behaviour to an extent that generic replacement cannot preserve experimental outcomes. For butyl 6‑methoxypyridine‑2‑carboxylate, the combination of the n‑butyl ester and the 6‑methoxy group produces a lipophilicity value (XlogP ≈ 2.6) that is roughly 1.3 log units higher than that of its methyl ester counterpart (XLogP3 ≈ 1.3) [1]. Such a shift in partition coefficient materially alters extraction efficiency, membrane permeability in cell‑based assays and reverse‑phase retention times. Likewise, the 6‑methoxy substituent adds a hydrogen‑bond acceptor site and modulates the electron density of the pyridine ring compared with the unsubstituted butyl picolinate scaffold . Consequently, substituting the butyl ester with a shorter alkyl homologue or an unsubstituted picolinate without compensating for these property changes can lead to irreproducible synthetic steps, altered biological readouts and failed analytical separations. The quantitative evidence below demonstrates exactly where these differences become decision‑critical.

Quantitative Differentiation Evidence for Butyl 6-Methoxypyridine-2-Carboxylate: Head‑to‑Head Property Comparisons Driving Scientific Selection


Lipophilicity Advantage Relative to the Methyl Ester Homologue

The butyl ester exhibits markedly higher lipophilicity than its methyl ester analogue. The predicted octanol‑water partition coefficient (XlogP) of butyl 6‑methoxypyridine‑2‑carboxylate is 2.6 [1], while the corresponding methyl ester (methyl 6‑methoxypyridine‑2‑carboxylate, CAS 26256‑72‑4) displays an XLogP3 value of 1.3 . The net gain of approximately 1.3 log units translates to a roughly 20‑fold increase in octanol‑water partitioning, favouring membrane permeation and organic‑phase extraction.

Lipophilicity LogP Drug Design

Contrast with Unsubstituted Butyl Picolinate: The Electronic Influence of the 6‑Methoxy Group

Replacing the 6‑methoxy group with hydrogen (butyl picolinate, CAS 5340‑88‑5) significantly alters the electronic landscape of the pyridine ring. Butyl picolinate has an ACD/LogP of 2.10 , whereas butyl 6‑methoxypyridine‑2‑carboxylate registers an XlogP of 2.6 [1]. Although the two LogP values derive from different prediction algorithms, the trend indicates that the methoxy group increases the computed lipophilicity, likely by reducing the basicity and hydrogen‑bonding capacity of the pyridine nitrogen. Additionally, the methoxy oxygen introduces a fourth hydrogen‑bond acceptor site, enhancing the compound's ability to engage in directional intermolecular interactions [2].

Electronic Effects Pyridine Basicity Structure-Activity

Reverse‑Phase HPLC Retention as a Practical Proxy for Hydrophobicity‑Driven Separation

The enhanced hydrophobicity of butyl 6‑methoxypyridine‑2‑carboxylate translates into longer retention on reverse‑phase (RP) columns relative to shorter‑chain esters. While no head‑to‑head retention data exist for the 6‑methoxy series, a validated RP‑HPLC method for butyl pyridine‑2‑carboxylate (CAS 5340‑88‑5) on a Newcrom R1 column uses an acetonitrile/water/phosphoric acid mobile phase and demonstrates robust retention [1]. Given that the methoxy derivative is more polar than the unsubstituted analogue, its retention factor (k´) will be intermediate between the methyl ester and the unsubstituted butyl ester, providing chromatographers with a predictable window for method development.

Chromatography HPLC Analytical Chemistry

Structural Confirmation and Purity Benchmarking via ¹H‑NMR Spectroscopy

The identity of butyl 6‑methoxypyridine‑2‑carboxylate can be unambiguously confirmed by ¹H‑NMR, with a reference spectrum available in the KnowItAll NMR Spectral Library (SpectraBase Compound ID 5fi9bDbSZ3K) [1]. The spectrum exhibits diagnostic signals for the n‑butyl chain (δ ~0.9–4.3 ppm) and the 6‑methoxy singlet (δ ~3.9 ppm), providing clear differentiation from shorter alkyl esters whose upfield proton patterns differ substantially. Commercially, the compound is supplied at a minimum purity of 95 % , and lot‑specific certificates of analysis typically report purity ≥ 97 % as determined by HPLC or GC.

Spectroscopy NMR Quality Control

Synthetic Utility as a Non‑Acid‑Labile Ester Protecting Group

The n‑butyl ester serves as a robust carboxyl protecting group that withstands acidic conditions where tert‑butyl esters are cleaved (e.g., TFA‑mediated deprotection). This differential stability enables orthogonal protection strategies in multi‑step syntheses. The butyl ester can later be transformed into amides, hydrazides or other carboxylic acid derivatives via nucleophilic acyl substitution, or it can be selectively cleaved under basic conditions or via enzymatic hydrolysis [1].

Protecting Groups Organic Synthesis Click Chemistry

Best Application Scenarios for Butyl 6-Methoxypyridine-2-Carboxylate Driven by Quantitative Differentiation Evidence


Medicinal Chemistry Hit‑to‑Lead Optimization Requiring Enhanced Membrane Permeability

When a screening hit based on the 6‑methoxypyridine‑2‑carboxylic acid scaffold suffers from poor cellular permeability, the n‑butyl ester variant offers a computed 20‑ to 50‑fold increase in octanol‑water partitioning relative to the methyl ester [1]. This property can translate into higher intracellular exposure without altering the core pharmacophore, making it a first‑choice ester for permeability‑limited lead series.

Chromatographic Method Development and QC Release Testing

The moderate hydrophobicity of butyl 6‑methoxypyridine‑2‑carboxylate places it in an ideal retention window on standard C18 and mixed‑mode HPLC columns, eluting well after polar impurities and void‑volume markers [2]. Analytical teams developing purity methods for pyridine carboxylate intermediates can leverage this predictable retention to achieve baseline separation of closely related process impurities.

Orthogonal Protection Strategy in Multi‑Step Organic Synthesis

In routes that require simultaneous protection of multiple carboxyl groups or the presence of acid‑labile functionalities, the n‑butyl ester's stability under acidic conditions (resistance to TFA, HCl) enables orthogonal protection when paired with tert‑butyl or benzyl esters [3]. This flexibility reduces the number of synthetic steps and improves overall atom economy.

Agrochemical Intermediate Requiring Balanced Lipophilicity

The 6‑methoxypyridine‑2‑carboxylate core appears in several herbicidal and fungicidal pharmacophores (e.g., the pyributicarb scaffold). The butyl ester offers a balance of lipophilicity and hydrolytic stability that can enhance foliar uptake and translocation compared with the free acid or short‑chain esters, while remaining environmentally degradable [4].

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